REACTION_SMILES
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[CH2:19]([O:20][CH:21]([OH:22])[CH3:23])[CH3:24].[CH2:1]([CH2:2][CH3:3])[N:4]([C:5]([CH:6]([Cl:7])[Cl:8])=[O:9])[CH2:10][Cl:11].[CH3:12][CH2:13][O:14][CH2:15][CH2:16][OH:17].[Na:18].[OH2:25]>>[CH2:1]([CH2:2][CH3:3])[N:4]([C:5]([CH:6]([Cl:7])[Cl:8])=[O:9])[CH2:10][O:17][CH2:16][CH2:15][O:14][CH2:13][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCN(CCl)C(=O)C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCN(COCCOCC)C(=O)C(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |